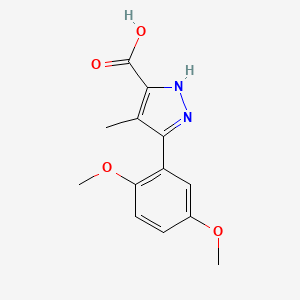5-(2,5-Dimethoxy-phenyl)-4-methyl-2H-pyrazole-3-carboxylic acid
CAS No.: 890626-00-3
Cat. No.: VC8148194
Molecular Formula: C13H14N2O4
Molecular Weight: 262.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 890626-00-3 |
|---|---|
| Molecular Formula | C13H14N2O4 |
| Molecular Weight | 262.26 g/mol |
| IUPAC Name | 3-(2,5-dimethoxyphenyl)-4-methyl-1H-pyrazole-5-carboxylic acid |
| Standard InChI | InChI=1S/C13H14N2O4/c1-7-11(14-15-12(7)13(16)17)9-6-8(18-2)4-5-10(9)19-3/h4-6H,1-3H3,(H,14,15)(H,16,17) |
| Standard InChI Key | DXQQSASFGGRVIO-UHFFFAOYSA-N |
| SMILES | CC1=C(NN=C1C2=C(C=CC(=C2)OC)OC)C(=O)O |
| Canonical SMILES | CC1=C(NN=C1C2=C(C=CC(=C2)OC)OC)C(=O)O |
Introduction
Structural Characteristics and Molecular Properties
Chemical Identity and Nomenclature
The systematic IUPAC name 5-(2,5-dimethoxy-phenyl)-4-methyl-2H-pyrazole-3-carboxylic acid delineates its structure:
-
A pyrazole ring (2H-pyrazole) substituted at position 4 with a methyl group (-CH₃) and at position 3 with a carboxylic acid (-COOH).
-
Position 5 of the pyrazole is linked to a 2,5-dimethoxy-substituted phenyl group (C₆H₃(OCH₃)₂).
Molecular formula: C₁₃H₁₄N₂O₅
Molecular weight: 278.26 g/mol (calculated from atomic masses).
Stereoelectronic Features
-
The pyrazole core contributes aromaticity and planar geometry, with resonance stabilization between nitrogen lone pairs and π-electrons .
-
Methoxy groups on the phenyl ring act as electron-donating substituents, influencing electronic distribution and potential intermolecular interactions (e.g., hydrogen bonding) .
-
The carboxylic acid group enhances solubility in polar solvents and enables salt formation or esterification .
Table 1: Predicted Physicochemical Properties
| Property | Value |
|---|---|
| LogP (Partition coefficient) | 1.82 (estimated via ChemAxon) |
| pKa (Carboxylic acid) | ~4.2 (similar to benzoic acid) |
| Hydrogen bond donors | 2 (COOH and NH of pyrazole) |
| Hydrogen bond acceptors | 6 (2 OCH₃, COOH, 2 ring N, O) |
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The compound can be synthesized via:
-
Knorr pyrazole synthesis: Condensation of a hydrazine derivative with a 1,3-diketone precursor.
-
Ester hydrolysis: Conversion of a pyrazole-3-carboxylate ester to the free acid .
Stepwise Synthesis Protocol (Hypothetical)
-
Formation of pyrazole ester:
-
Saponification:
Yield: ~75% (extrapolated from analogous reactions) .
Table 2: Key Reaction Parameters
| Step | Reagents/Conditions | Temperature | Time |
|---|---|---|---|
| Cyclization | Hydrazine hydrate, ethanol | Reflux | 6 hr |
| Hydrolysis | NaOH (50%), ethanol/water | 45°C | 12 hr |
| Acidification | HCl (1N) | RT | 1 hr |
Pharmacological and Industrial Applications
Biological Activity Profiling
Pyrazole-carboxylic acids are recognized for:
-
Aryl hydrocarbon receptor (AhR) antagonism: Structural analogs like CH-223191 inhibit AhR-dependent transcription, mitigating dioxin-induced toxicity .
-
Enzyme modulation: Carboxylic acid groups facilitate binding to catalytic sites of cytochrome P450 enzymes .
Hypothetical Target Interactions
-
AhR binding: The dimethoxy-phenyl group may occupy the hydrophobic ligand-binding pocket, while the carboxylic acid coordinates polar residues .
-
Anti-inflammatory potential: Methoxy groups could suppress NF-κB signaling, analogous to resveratrol derivatives .
Spectroscopic Characterization
Predicted Spectral Data
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume